5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile

Description

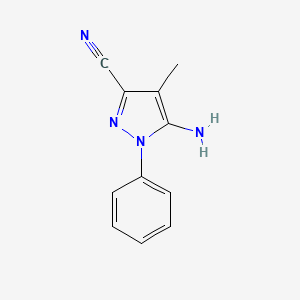

5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (molecular formula: C₁₁H₁₀N₄) is a pyrazole derivative characterized by a nitrile group at position 3, an amino group at position 5, a methyl substituent at position 4, and a phenyl ring at position 1 (). Its SMILES notation is CC1=C(N(N=C1C#N)C2=CC=CC=C2)N, and its InChIKey is MFYSVJXHJBSJPT-UHFFFAOYSA-N (). The compound exhibits a predicted collision cross-section (CCS) of 145.7 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness ().

Properties

IUPAC Name |

5-amino-4-methyl-1-phenylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSVJXHJBSJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C#N)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

- (1-Ethoxypropylidene)malononitrile (a substituted alkylidenemalononitrile)

- Phenylhydrazine hydrochloride

- Sodium acetate (anhydrous)

- Absolute ethanol as solvent

-

- A mixture of (1-ethoxypropylidene)malononitrile, phenylhydrazine hydrochloride, and sodium acetate is heated under reflux in absolute ethanol for approximately 6 to 24 hours.

- After reflux, the solvent is removed under reduced pressure.

- The residue is treated with methylene chloride and filtered through magnesium silicate to remove impurities.

- The filtrate is evaporated to yield a crude solid.

- The crude product is triturated with boiling hexane and recrystallized from acetone-hexane to obtain pure 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile as colorless crystals.

Representative Data from Patent Examples

| Parameter | Details |

|---|---|

| Reflux time | 6 to 24 hours |

| Solvent | Absolute ethanol |

| Purification | Filtration through magnesium silicate, recrystallization from acetone-hexane |

| Yield | High, typically over 80% (varies with scale) |

| Melting point | Approximately 145-149 °C (for related fluorophenyl derivatives) |

The method is adaptable to various substituted phenylhydrazines, including o-, m-, and p-fluorophenyl, m-chlorophenyl, and others, demonstrating the robustness of the synthetic route.

Alternative Synthetic Routes and Considerations

Reaction of β-Ketonitriles with Hydrazines

Another documented approach involves the direct condensation of β-ketonitriles with hydrazines, which proceeds via hydrazone intermediates. The reaction is typically carried out under reflux in ethanol or other suitable solvents. This method is particularly useful for introducing different substituents on the pyrazole ring and has been extensively studied for various 5-aminopyrazole derivatives.

Cyclocondensation with Alkylidenemalononitriles

Alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react with phenylhydrazine derivatives to form the pyrazole ring system with a nitrile substituent at the 3-position. The reaction conditions involve refluxing in ethanol with sodium acetate as a base to facilitate cyclization and improve yields.

Summary Table of Preparation Methods

Research Findings and Observations

- The condensation of alkylidenemalononitriles with phenylhydrazines is the most frequently utilized method for preparing 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile, offering good yields and purity.

- Sodium acetate serves as a mild base to facilitate the reaction and neutralize hydrochloride salts of hydrazines.

- Refluxing in absolute ethanol provides an optimal medium for the reaction, balancing solubility and reaction rate.

- Post-reaction purification involving filtration through magnesium silicate and recrystallization ensures removal of impurities and isolation of high-purity product.

- Structural analogs with halogen substitutions on the phenyl ring have been prepared using the same methodology, confirming the method's versatility.

- The formation of hydrazone intermediates is a key mechanistic step, although these intermediates are rarely isolated due to their rapid cyclization to pyrazoles.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrazole ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyrazoles, and coupled products with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is its use as an anti-inflammatory agent. Research indicates that derivatives of this compound can effectively ameliorate inflammation in warm-blooded animals. The recommended dosage ranges from 5 to 250 mg per kilogram per day, with a preferred range of 5 to 100 mg per kilogram . Its mechanism often involves the inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile, against various cancer cell lines. In vitro assays have shown that certain derivatives exhibit significant cytotoxicity, with some compounds demonstrating selectivity towards cancerous cells while sparing normal cells . This property positions the compound as a potential candidate for further development in cancer therapeutics.

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that a specific formulation containing 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile significantly reduced inflammation markers in animal models. The results indicated a decrease in prostaglandin levels, supporting its application as an anti-inflammatory drug .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, various derivatives of this pyrazole compound were screened against several cancer cell lines. The results showed that certain modifications enhanced cytotoxicity significantly compared to the parent compound. The most potent derivative exhibited an IC50 value in the low micromolar range against breast and colon cancer cell lines .

Mechanism of Action

The mechanism by which 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Analogues

The compound is compared to pyrazole derivatives with modifications in substituent positions, functional groups, and fused heterocycles. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Ring Fusion and Bioactivity: The pyrano-fused derivative () exhibits a higher molecular weight and melting point (170–171°C) due to increased structural rigidity and π-π interactions. Such fused systems are often associated with enhanced pharmacological properties, such as kinase inhibition .

Thioether Functionality: The methylthio (-SCH₃) group in 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile () introduces sulfur-mediated hydrophobic interactions, which may improve membrane permeability in drug design .

Physicochemical and Spectral Properties

- Collision Cross-Section (CCS): The parent compound’s CCS (145.7 Ų for [M+H]+) is lower than bulkier analogs (e.g., pyrano-fused derivatives), suggesting utility in mass spectrometry-based metabolomics .

- NMR Signatures : Aromatic protons in phenyl-substituted derivatives resonate at δ 7.42–7.84 ppm (), while methyl groups appear at δ 2.14–2.19 ppm ().

Biological Activity

5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (often abbreviated as AMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article delves into the biological activity of AMPC, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of AMPC can be represented as follows:

Key features include:

- Amino group at the 5-position

- Methyl group at the 4-position

- Phenyl group at the 1-position

- Cyano group at the 3-position

Synthesis

AMPC can be synthesized through various methods, including condensation reactions involving appropriate hydrazines and carbonitriles. The synthesis typically involves a multi-step process that ensures high purity and yield.

Antimicrobial Activity

Research has demonstrated that AMPC exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli . The compound also showed efficacy in inhibiting biofilm formation, which is critical in treating chronic infections.

Anticancer Activity

AMPC has been investigated for its anticancer potential. In vitro studies indicated that derivatives of AMPC could inhibit cancer cell proliferation in several lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For instance, one derivative exhibited an IC50 value of 1.76 μM, indicating potent activity against tumor cell lines while showing minimal toxicity to normal fibroblasts .

Table 1: Anticancer Activity of AMPC Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| AMPC | HeLa | 1.76 | Potent inhibitor |

| AMPC | A549 | 2.05 | Effective against lung cancer |

| Derivative X | HepG2 | 0.08 | Highly active |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, AMPC has shown promise as an anti-inflammatory agent. Studies indicated that it could modulate inflammatory pathways, reducing cytokine production in activated microglia . This suggests potential applications in treating neuroinflammatory conditions.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on five pyrazole derivatives including AMPC, researchers assessed their antimicrobial efficacy using standard disc diffusion methods. The results highlighted that AMPC derivatives significantly inhibited bacterial growth compared to controls, establishing their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation using the Brine Shrimp Lethality Assay demonstrated that certain AMPC derivatives displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Q & A

What are the established synthetic routes for 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile, and what critical reaction parameters ensure high yields?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. A representative method involves:

- Step 1 : Reacting a pyrazole carbaldehyde precursor (e.g., 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with reagents like azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C) to introduce the nitrile group .

- Step 2 : Purification via flash chromatography using gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate over 20 column volumes) to isolate the product in high purity (88% yield) .

Key parameters include temperature control to avoid side reactions, stoichiometric excess of azide reagents, and solvent selection to stabilize intermediates.

Which spectroscopic and chromatographic techniques are prioritized for structural validation, and how should researchers interpret key spectral features?

- 1H/13C NMR : Prioritize signals for the nitrile (C≡N) carbon (~110–120 ppm in 13C NMR) and aromatic protons (δ 7.0–7.5 ppm in 1H NMR). The amino (-NH2) group may appear as a broad singlet (~6.7–7.1 ppm) .

- IR Spectroscopy : Confirm the nitrile stretch at ~2230 cm⁻¹ and amino N-H stretches near 3300–3400 cm⁻¹ .

- Mass Spectrometry (MS) : Validate molecular weight via EI-MS, with the molecular ion [M]+ matching the calculated mass (e.g., m/z 238.0961 for a related pyrazole-carbonitrile) .

- HPLC/Purity Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .

How can researchers address discrepancies in crystallographic data during structural refinement?

- Software Tools : Employ SHELXL for high-resolution refinement, leveraging constraints for thermal parameters and hydrogen bonding networks .

- Data Validation : Cross-check with spectroscopic data (e.g., NMR/IR) to resolve ambiguities in bond lengths or angles. For twinned crystals, use SHELXD for dual-space structure solution .

- Resolution : Prioritize datasets with resolution ≤1.0 Å to minimize errors in electron density maps .

What computational approaches are effective for predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

- Solvent Effects : Apply polarizable continuum models (PCM) to predict solubility and stability in aqueous/organic media .

What stability and solubility challenges arise during experimental handling, and how are they mitigated?

- Stability : The compound is sensitive to moisture and light. Store at -10°C in amber vials under inert gas (N2/Ar) .

- Solubility : Use DMSO or DMF for dissolution in biological assays. For synthetic steps, optimize solvent polarity (e.g., dichloromethane for reactions, ethyl acetate for extraction) .

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the nitrile or amino groups .

How can structural modifications enhance biological activity, and what substituents are most promising?

- Substitution Sites : Modify the phenyl ring (para-substitution with electron-withdrawing groups) or the methyl group (bulky alkyl chains) to improve target affinity .

- Bioisosteres : Replace the nitrile (-CN) with carboxylate (-COO-) or amide (-CONH2) groups to modulate pharmacokinetics .

- SAR Studies : Test derivatives in multi-component reactions (e.g., pyrano[2,3-c]pyrazole hybrids) to evaluate anti-inflammatory or antimicrobial activity .

How should researchers design experiments to resolve contradictory bioactivity data across studies?

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin) .

- Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) and replicate experiments in triplicate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.